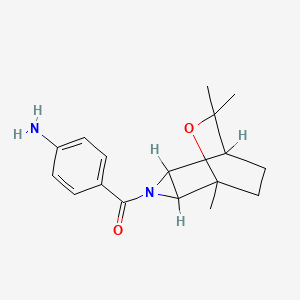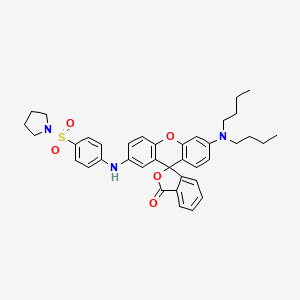
1-((4-((6'-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-2'-yl)amino)phenyl)sulphonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spiro structure, which is a bicyclic system where two rings are connected through one common atom. The dibutylamino group and the sulphonyl group further contribute to its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spiro structure: This is typically achieved through a cyclization reaction involving isobenzofuran and xanthen derivatives.
Introduction of the dibutylamino group: This step involves the reaction of the intermediate with dibutylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mécanisme D'action
The mechanism of action of 1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The dibutylamino group and the sulphonyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Anilino-6-(dibutylamino)-3-methylfluoran: Known for its use as a color former in thermal paper.
6’-(Diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-yl b-D-galactopyranoside: Used as a chemiluminescent substrate for ATP detection.
Uniqueness
1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine stands out due to its unique combination of structural features, including the spiro structure, dibutylamino group, and sulphonyl group
Propriétés
Numéro CAS |
85223-23-0 |
|---|---|
Formule moléculaire |
C38H41N3O5S |
Poids moléculaire |
651.8 g/mol |
Nom IUPAC |
6'-(dibutylamino)-2'-(4-pyrrolidin-1-ylsulfonylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C38H41N3O5S/c1-3-5-21-40(22-6-4-2)29-16-19-33-36(26-29)45-35-20-15-28(25-34(35)38(33)32-12-8-7-11-31(32)37(42)46-38)39-27-13-17-30(18-14-27)47(43,44)41-23-9-10-24-41/h7-8,11-20,25-26,39H,3-6,9-10,21-24H2,1-2H3 |
Clé InChI |
ODNOWXBNFWKWGC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=C(C=C6)S(=O)(=O)N7CCCC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


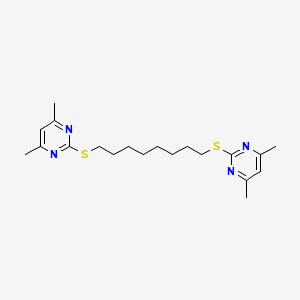
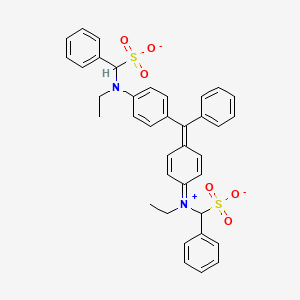
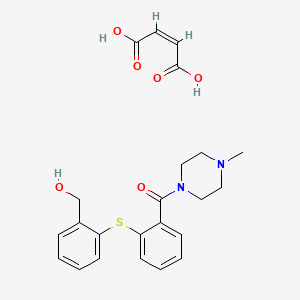

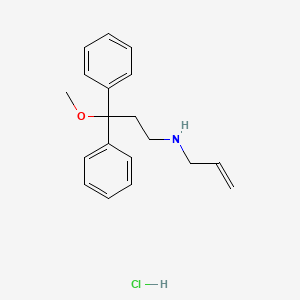

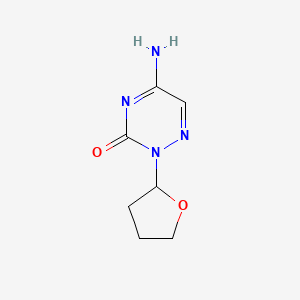
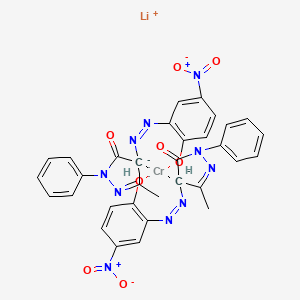
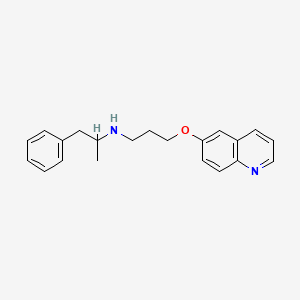
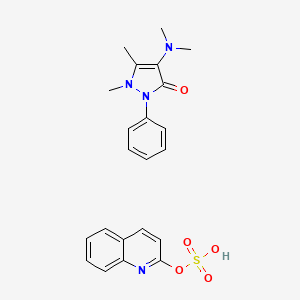

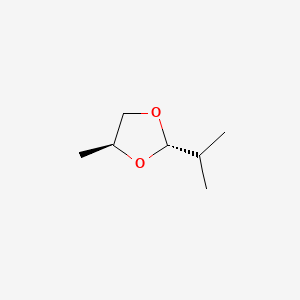
![10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride](/img/structure/B12732857.png)
